4-[(4-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine
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Overview
Description
Thieno[2,3-d]pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been explored for their potential in treating various diseases, including cancer and infectious diseases, through different mechanisms of action.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives generally involves multistep chemical reactions, starting from suitable thiophene and pyrimidine precursors. For example, the synthesis of 2,4-diamino-6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines involves the conversion of key intermediates through reactions such as treatment with N,N-dimethylformamide--thionyl chloride and hydrogenolysis in the presence of palladium on charcoal (Grivsky et al., 1980).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thiophene ring fused to a pyrimidine ring. X-ray diffraction analysis can be used to confirm the structure, revealing details such as bond lengths, angles, and the overall conformation of the molecule. For instance, crystallographic studies have confirmed the structures of various thieno[2,3-d]pyrimidine compounds, providing insights into their molecular geometry (Liu et al., 2019).
properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2S2/c1-9-10(2)20-15-13(9)14(17-8-18-15)19-7-11-3-5-12(16)6-4-11/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXABKUJFKDQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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